Inhibiteur de PKCbeta

Vue d'ensemble

Description

Applications De Recherche Scientifique

Butyryl-CoA dehydrogenase is extensively studied in the context of metabolic disorders, particularly those related to fatty acid oxidation. It is also used in research on energy metabolism and mitochondrial function. In addition, the enzyme is of interest in the study of certain genetic disorders, such as short-chain acyl-CoA dehydrogenase deficiency .

Mécanisme D'action

Target of Action

The primary target of PKCbeta inhibitors is Protein Kinase C beta (PKCβ) . PKCβ is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular processes such as proliferation, differentiation, and secretion . PKCβ plays a crucial role in several signaling pathways, including those involved in cancer and other diseases .

Mode of Action

PKCbeta inhibitors interact with their target by binding to the PKCβ enzyme, thereby inhibiting its activity . This inhibition leads to a series of changes in the cell. For instance, the PKC inhibitor AEB071 shows selective cytotoxicity against B-CLL cells in a dose-dependent manner . It attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells .

Biochemical Pathways

PKCbeta inhibitors affect several biochemical pathways. They can inhibit or activate the WNT pathway, emphasizing the importance of pharmacodynamic monitoring in its development . PKCβ is immediately downstream of BCR and has been shown to be essential to CLL cell survival and proliferation in vivo . Furthermore, PKCbeta inhibitors alter β-catenin expression, resulting in decreased downstream transcriptional genes such as c-Myc, Cyclin D1, and CD44 .

Result of Action

The inhibition of PKCβ by PKCbeta inhibitors leads to a variety of molecular and cellular effects. For example, AEB071, a PKCbeta inhibitor, shows selective cytotoxicity against B-CLL cells, attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells . These effects disrupt signaling from the microenvironment contributing to CLL cell survival and potentially drug resistance .

Action Environment

The action, efficacy, and stability of PKCbeta inhibitors can be influenced by various environmental factors. For instance, the microenvironment can significantly impact the survival signaling pathways in primary CLL cells . Therefore, understanding the interaction between PKCbeta inhibitors and their environment is crucial for optimizing their therapeutic efficacy.

Analyse Biochimique

Biochemical Properties

The PKCbeta Inhibitor interacts with several enzymes and proteins, including the PKCbeta isozymes . It exhibits selectivity of more than 60-fold in favor of PKCbeta2 relative to other PKC isozymes (PKCalpha, PKCgamma, and PKCepsilon) .

Cellular Effects

The PKCbeta Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The PKCbeta Inhibitor exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

La préparation de la butyryl-CoA déshydrogénase implique généralement la technologie de l'ADN recombinant. Le gène codant l'enzyme est cloné dans un vecteur d'expression, qui est ensuite introduit dans un organisme hôte approprié, tel qu'Escherichia coli. L'organisme hôte est cultivé dans des conditions spécifiques pour induire l'expression de l'enzyme, qui est ensuite purifiée par des techniques chromatographiques .

Analyse Des Réactions Chimiques

La butyryl-CoA déshydrogénase catalyse l'oxydation de la butyryl-CoA en crotonyl-CoA. Cette réaction implique le transfert d'électrons de la butyryl-CoA vers une flavoprotéine de transfert d'électrons. L'enzyme est classée comme une oxydoréductase, agissant spécifiquement sur le groupe CH-CH des donneurs avec une flavine comme accepteur .

Applications de la recherche scientifique

La butyryl-CoA déshydrogénase est largement étudiée dans le contexte des troubles métaboliques, en particulier ceux liés à l'oxydation des acides gras. Elle est également utilisée dans la recherche sur le métabolisme énergétique et la fonction mitochondriale. En outre, l'enzyme est d'intérêt dans l'étude de certains troubles génétiques, tels que la déficience en acyl-CoA déshydrogénase à chaîne courte .

Mécanisme d'action

L'enzyme butyryl-CoA déshydrogénase fonctionne en se liant à la butyryl-CoA et en facilitant le transfert d'électrons vers une flavoprotéine de transfert d'électrons. Ce processus implique l'oxydation du substrat butyryl-CoA, conduisant à la formation de crotonyl-CoA. Le site actif de l'enzyme contient un cofacteur dinucléotide de flavine adénine (FAD), qui joue un rôle crucial dans le processus de transfert d'électrons .

Comparaison Avec Des Composés Similaires

La butyryl-CoA déshydrogénase est similaire à d'autres acyl-CoA déshydrogénase, telles que la déshydrogénase d'acyl-CoA à chaîne moyenne et la déshydrogénase d'acyl-CoA à chaîne longue. Elle est unique en sa spécificité pour les dérivés d'acyl-CoA à chaîne courte. Cette spécificité est due à des différences dans le site actif de l'enzyme, qui lui permettent de se lier sélectivement et d'oxyder les substrats à chaîne courte .

Des composés similaires comprennent :

- Déshydrogénase d'acyl-CoA à chaîne moyenne

- Déshydrogénase d'acyl-CoA à chaîne longue

- Déshydrogénase d'isovaléryl-CoA

Ces enzymes présentent des similitudes structurales mais diffèrent par leurs spécificités de substrat et leurs rôles dans le métabolisme .

Propriétés

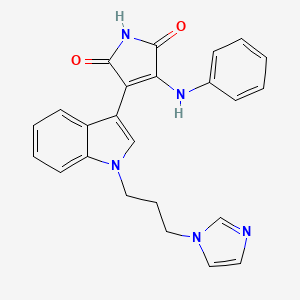

IUPAC Name |

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWODJBCHRADND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423555 | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257879-35-9 | |

| Record name | Pkcbeta inhibitor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PKC.BETA. INHIBITOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

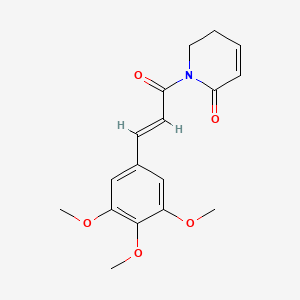

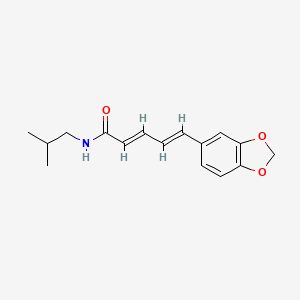

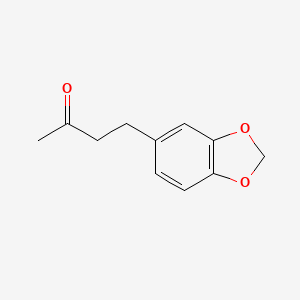

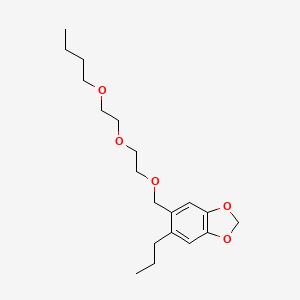

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.